molecular formula C17H12O2 B286398 3-(2,3-dihydro-1H-inden-1-ylidene)-2-benzofuran-1(3H)-one

3-(2,3-dihydro-1H-inden-1-ylidene)-2-benzofuran-1(3H)-one

Katalognummer B286398
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: BOHYJZIKAWMMMF-JQIJEIRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-dihydro-1H-inden-1-ylidene)-2-benzofuran-1(3H)-one, commonly known as DIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DIBO is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.

Wirkmechanismus

The mechanism of action of DIBO involves the inhibition of the enzyme cyclophilin A (CypA), which is involved in various cellular processes, including protein folding and trafficking. CypA has also been shown to play a role in the replication of viruses, making it a potential target for antiviral therapy.
Biochemical and Physiological Effects:
DIBO has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. DIBO has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DIBO is its high potency and specificity, making it suitable for use in medicinal chemistry research. DIBO has also been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in animal studies. However, one of the limitations of DIBO is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on DIBO, including the development of more potent and selective inhibitors of CypA, the optimization of DIBO for use in animal studies, and the evaluation of DIBO in clinical trials for the treatment of cancer and viral infections. Additionally, the potential use of DIBO in the treatment of inflammatory diseases and neurodegenerative disorders warrants further investigation.
Conclusion:
In conclusion, DIBO is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of various diseases, including cancer and viral infections. The synthesis of DIBO has been optimized to produce high yields of pure compound, making it suitable for use in medicinal chemistry research. Further research on DIBO is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesemethoden

The synthesis of DIBO involves the reaction of 2-benzofuran-1,3-dione with 2,3-dihydroindene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by an elimination reaction to form the final product. The synthesis of DIBO has been optimized to produce high yields of pure compound, making it suitable for use in medicinal chemistry research.

Wissenschaftliche Forschungsanwendungen

DIBO has been extensively studied for its potential therapeutic applications in the treatment of cancer and viral infections. In cancer research, DIBO has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DIBO has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In viral infection research, DIBO has been shown to inhibit the replication of HIV-1 and other retroviruses. DIBO has also been shown to inhibit the replication of hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.

Eigenschaften

Molekularformel

C17H12O2

Molekulargewicht

248.27 g/mol

IUPAC-Name

(3E)-3-(2,3-dihydroinden-1-ylidene)-2-benzofuran-1-one

InChI

InChI=1S/C17H12O2/c18-17-15-8-4-3-7-13(15)16(19-17)14-10-9-11-5-1-2-6-12(11)14/h1-8H,9-10H2/b16-14+

InChI-Schlüssel

BOHYJZIKAWMMMF-JQIJEIRASA-N

Isomerische SMILES

C1C/C(=C\2/C3=CC=CC=C3C(=O)O2)/C4=CC=CC=C41

SMILES

C1CC(=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C41

Kanonische SMILES

C1CC(=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C41

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.